1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Overview
Description
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C16H12N2O . It has a molecular weight of 248.2836 . This compound is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A yield of 80% was reported in one of the synthesis processes .Molecular Structure Analysis
The molecular structure of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C16H12N2O/c19-12-14-11-16 (13-7-3-1-4-8-13)18 (17-14)15-9-5-2-6-10-15/h1-12H .Physical And Chemical Properties Analysis
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a yellow solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Antimicrobial Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Derivatives of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, specifically 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, have been synthesized and evaluated for their antimicrobial activities .
- Methods of Application : The reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives yielded the corresponding N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides . These products underwent Friedel-Crafts acylations with arenes to afford compounds .
- Results : The new compounds were evaluated for antimicrobial activities against Gram (-), Gram (+) bacteria and two yeasts using the disc diffusion method. N,N-Dimethylhydrazide derivative is the most active compound of the series .
Synthesis Strategies and Applications
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazoles, including 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Cytotoxic Activity
- Scientific Field : Pharmacology
- Application Summary : Certain derivatives of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde have shown potential cytotoxic activity .
- Methods of Application : The structure-activity relationship (SAR) study reveals that the derivatives embedded electron-donating and electron-withdrawing groups .
- Results : The derivatives exhibited more potential cytotoxic activity compared to standard with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408 .
properties
IUPAC Name |
1,5-diphenylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVINZWWAVEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695774 | |
Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
112009-28-6 | |
Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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